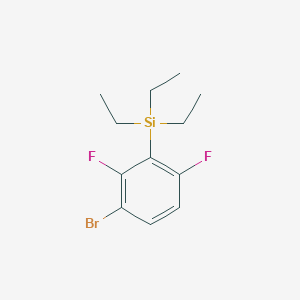
Silane, (3-bromo-2,6-difluorophenyl)triethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3-bromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H17BrF2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique properties. This compound is characterized by the presence of a silane group attached to a phenyl ring substituted with bromine and fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-bromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3-bromo-2,6-difluorophenylsilane with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, (3-bromo-2,6-difluorophenyl)triethyl- involves large-scale chemical reactors where the reactants are mixed and subjected to controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications. The use of advanced technologies and automation in the production process helps in maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Silane, (3-bromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of silicon.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylsilane derivatives, while oxidation and reduction reactions can produce different silicon-containing compounds with varying oxidation states.
科学的研究の応用
Silane, (3-bromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Silane, (3-bromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-: This compound is similar in structure but has an additional bromine atom on the phenyl ring.
Silane, (3-chloro-2,6-difluorophenyl)triethyl-: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
Silane, (3-bromo-2,4-difluorophenyl)triethyl-: This compound has a different substitution pattern on the phenyl ring.
Uniqueness
Silane, (3-bromo-2,6-difluorophenyl)triethyl- is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
651027-03-1 |
|---|---|
分子式 |
C12H17BrF2Si |
分子量 |
307.25 g/mol |
IUPAC名 |
(3-bromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H17BrF2Si/c1-4-16(5-2,6-3)12-10(14)8-7-9(13)11(12)15/h7-8H,4-6H2,1-3H3 |
InChIキー |
UGXAFLWAAARCPP-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C=CC(=C1F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


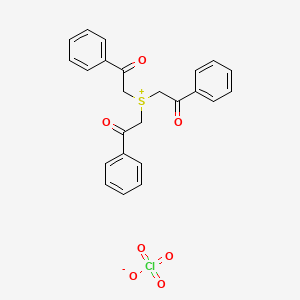
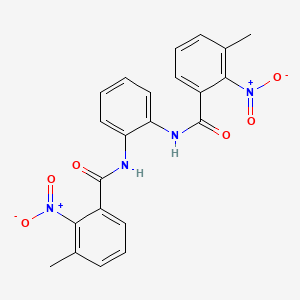

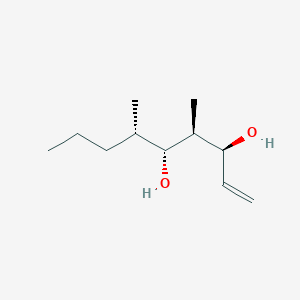
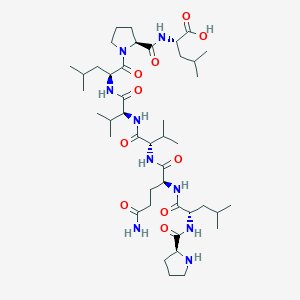

![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)

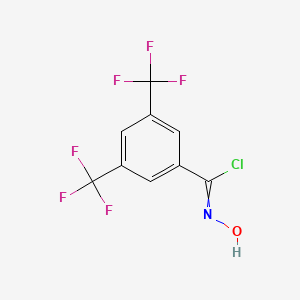
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)


![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)
